4-[3-(Cyclohexylamino)imidazo[1,2-a]pyrazin-2-yl]-2-methoxyphenol
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Overview
Description
4-[3-(Cyclohexylamino)imidazo[1,2-a]pyrazin-2-yl]-2-methoxyphenol is a complex organic compound that belongs to the class of imidazo[1,2-a]pyrazines.
Preparation Methods
The synthesis of 4-[3-(Cyclohexylamino)imidazo[1,2-a]pyrazin-2-yl]-2-methoxyphenol involves several steps. One common method includes the condensation of 2-aminopyrazine with cyclohexylamine under specific reaction conditions to form the imidazo[1,2-a]pyrazine core . Industrial production methods often involve optimizing these reactions to increase yield and purity, using catalysts and controlled reaction environments .
Chemical Reactions Analysis
4-[3-(Cyclohexylamino)imidazo[1,2-a]pyrazin-2-yl]-2-methoxyphenol undergoes various chemical reactions, including:
Scientific Research Applications
4-[3-(Cyclohexylamino)imidazo[1,2-a]pyrazin-2-yl]-2-methoxyphenol has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 4-[3-(Cyclohexylamino)imidazo[1,2-a]pyrazin-2-yl]-2-methoxyphenol involves its interaction with specific molecular targets. It can bind to enzymes and receptors, modulating their activity. For example, it has been shown to inhibit certain kinases by fitting into their active sites and blocking substrate access . This interaction can lead to the disruption of signaling pathways involved in cell proliferation and survival .
Comparison with Similar Compounds
4-[3-(Cyclohexylamino)imidazo[1,2-a]pyrazin-2-yl]-2-methoxyphenol is unique compared to other similar compounds due to its specific structural features:
Imidazo[1,2-a]pyrazine Derivatives: Compounds like 4-alkylaminoimidazo[1,2-a]pyridines share a similar core structure but differ in their substituents, leading to variations in their biological activity.
Cyclohexylamine Derivatives: These compounds have a cyclohexylamine group but lack the imidazo[1,2-a]pyrazine core, resulting in different chemical properties and applications.
Methoxyphenol Derivatives: These compounds contain the methoxyphenol group but differ in their overall structure, affecting their reactivity and use in various fields.
Properties
Molecular Formula |
C19H22N4O2 |
---|---|
Molecular Weight |
338.4 g/mol |
IUPAC Name |
4-[3-(cyclohexylamino)imidazo[1,2-a]pyrazin-2-yl]-2-methoxyphenol |
InChI |
InChI=1S/C19H22N4O2/c1-25-16-11-13(7-8-15(16)24)18-19(21-14-5-3-2-4-6-14)23-10-9-20-12-17(23)22-18/h7-12,14,21,24H,2-6H2,1H3 |
InChI Key |
RXCOEEMOVWUQNW-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(C=CC(=C1)C2=C(N3C=CN=CC3=N2)NC4CCCCC4)O |
Origin of Product |
United States |
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